
4,4-Dimethyl-1,2-di(4-morpholinyl)-1-phenyl-3-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is an organic compound with the molecular formula C24H32N2O2 It is characterized by the presence of two morpholine rings, a phenyl group, and a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentanone Backbone: The initial step involves the preparation of the pentanone backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of Morpholine Rings: The morpholine rings are attached through nucleophilic substitution reactions, where morpholine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-1,2-di(morpholin-4-yl)-1-phenylbutan-3-one
- 4,4-dimethyl-1,2-di(piperidin-4-yl)-1-phenylpentan-3-one
Uniqueness
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one is unique due to the presence of two morpholine rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
Properties
CAS No. |
7400-52-4 |
|---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4,4-dimethyl-1,2-dimorpholin-4-yl-1-phenylpentan-3-one |
InChI |
InChI=1S/C21H32N2O3/c1-21(2,3)20(24)19(23-11-15-26-16-12-23)18(17-7-5-4-6-8-17)22-9-13-25-14-10-22/h4-8,18-19H,9-16H2,1-3H3 |
InChI Key |
QZUIQRACPQHJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


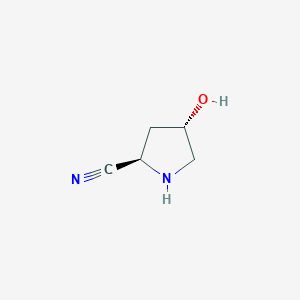
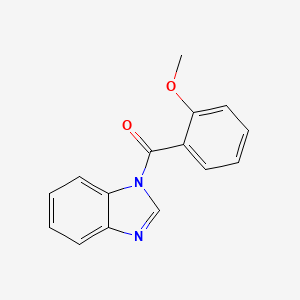
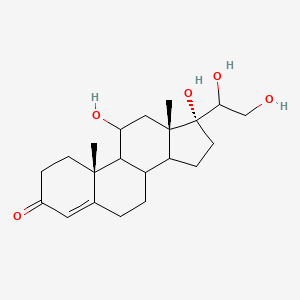
![tert-butyl (2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14798113.png)
![2-amino-N-[(2,5-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14798121.png)
![(2E)-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14798124.png)
![4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-(pyridin-3-ylmethylamino)diazinan-3-one;hydrochloride](/img/structure/B14798130.png)
![4,4'-bi-9,9'-spirobi[9H-fluurene]](/img/structure/B14798131.png)
![3-chloro-N'-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B14798135.png)
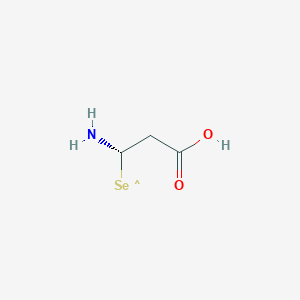
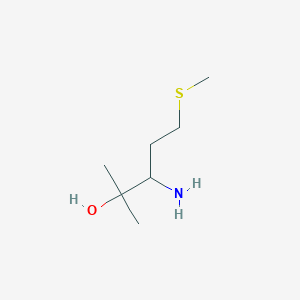
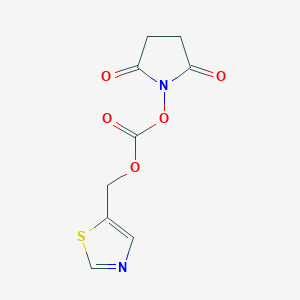
![(1R,5R)-bicyclo[3.1.0]hexan-3-amine;hydrochloride](/img/structure/B14798187.png)

